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Isotaraxerol

Cat. No.: B12371150
M. Wt: 426.7 g/mol
InChI Key: GGGUGZHBAOMSFJ-VONAQYPGSA-N
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Description

Overview of Pentacyclic Triterpenoids in Natural Product Research

Pentacyclic triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). nih.gov These compounds are widely distributed in the plant kingdom and have garnered significant attention in natural product research due to their broad spectrum of biological activities. rsc.orgresearchgate.net Researchers have investigated their potential anti-inflammatory, antiviral, and antitumor properties. rsc.org The complex architecture of pentacyclic triterpenoids, characterized by five fused rings, provides a unique scaffold for a multitude of chemical modifications, leading to a vast array of derivatives with varying biological functions. rsc.org Their importance in medicinal chemistry is underscored by the numerous studies exploring their therapeutic potential. mdpi.com

Classification and Structural Features within the Taraxerane Series

Within the vast family of pentacyclic triterpenoids, compounds are categorized based on their carbon skeleton. The taraxerane series is one such class, characterized by a specific five-ring structure. nih.gov The taraxerane skeleton is a rearranged isomer of other common pentacyclic triterpenoid (B12794562) skeletons like oleanane (B1240867) and ursane (B1242777). A key distinguishing feature of the taraxerane framework is the presence of a double bond between carbons 14 and 15 in many of its members. nih.govtandfonline.com This structural motif is a focal point for chemical reactions and biosynthetic transformations. nih.govtandfonline.com

The biosynthesis of taraxerane triterpenoids, like other pentacyclic triterpenoids, begins with the cyclization of 2,3-oxidosqualene (B107256). mdpi.com This intricate enzymatic process, catalyzed by specific synthases, leads to the formation of the characteristic taraxerane backbone. mdpi.com Further enzymatic modifications can then introduce various functional groups, leading to the diversity of compounds observed in this series.

Historical Context of Isotaraxerol Discovery and Initial Characterization

This compound, also known by its synonym Epitaraxerol or 3α-Taraxerol, is a naturally occurring pentacyclic triterpenoid belonging to the taraxerane class. medchemexpress.comontosight.ai It has been isolated from various plant sources, including Excoecaria agallocha and the leaves of E. neriifolia. medchemexpress.com The initial characterization of this compound involved standard spectroscopic techniques to elucidate its chemical structure. Its molecular formula has been established as C30H50O. nih.gov

Early research on this compound focused on its isolation and structural determination, laying the groundwork for further investigation into its chemical and biological properties. It has been reported in organisms such as Neolitsea konishii and Macaranga triloba. nih.gov The compound is also found in the mangrove species Bruguiera cylindrica. plantaedb.com

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C30H50O nih.gov
Molecular Weight 426.7 g/mol nih.gov
CAS Number 20460-33-7 medchemexpress.com
Synonyms Epitaraxerol, 3α-Taraxerol medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B12371150 Isotaraxerol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1

InChI Key

GGGUGZHBAOMSFJ-VONAQYPGSA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C

Origin of Product

United States

Natural Occurrence and Distribution of Isotaraxerol

Botanical Sources and Phytogeographical Distribution

Isotaraxerol has been identified as a constituent of several plant species. The following subsections detail its presence in specific botanical sources.

Occurrence in Elaeophorbia neriifolia

This compound, also referred to in scientific literature as epitaraxerol, is a known natural product isolated from the leaves of Elaeophorbia neriifolia (L.) nih.gov. This large, succulent shrub or small tree, belonging to the Euphorbiaceae family, is characterized by its fleshy, spiny stems and deciduous leaves that appear towards the end of its branches nih.govscispace.com.

E. neriifolia, commonly known as the Indian Spurge Tree or Hedge Euphorbia, is prevalent in dry, rocky terrains and is often cultivated as hedging in villages across its native habitats scispace.comuitm.edu.my. Its phytogeographical distribution includes India and Southeast Asia, and it is also cultivated as an ornamental plant in other tropical regions scispace.comtu.ac.th.

Table 1: Botanical Sources of this compound and Their Distribution
Botanical NameFamilyCommon Name(s)Native Distribution / Phytogeographical Region
Elaeophorbia neriifoliaEuphorbiaceaeIndian Spurge Tree, Hedge EuphorbiaIndia, Southeast Asia scispace.comtu.ac.th
Gardenia jasminoidesRubiaceaeCape Jasmine, GardeniaSubtropical and tropical Far East (e.g., China) nih.gov
Neolitsea konishiiLauraceae-Taiwan botanyjournals.com
Macaranga trilobaEuphorbiaceae-Southeast Asia nih.gov
Excoecaria agallochaEuphorbiaceaeBlinding Tree, Milky MangroveCoastal regions of India, Southeast Asia, Australia uodiyala.edu.iq
Piper chabaPiperaceaeJava Long Pepper, Chui JhalSouth and Southeast Asia socfindoconservation.co.id

Presence in Gardenia jasminoides

Phytochemical studies of Gardenia jasminoides J.Ellis, a member of the Rubiaceae family, have led to the isolation and identification of this compound uitm.edu.myjfda-online.com. This evergreen flowering shrub, commonly known as Cape Jasmine or simply Gardenia, is native to the subtropical and northern tropical parts of the Far East nih.gov. It is widely cultivated for its fragrant white flowers and glossy green leaves in gardens and as a houseplant in temperate climates nih.govresearchgate.net. Research on the chemical constituents of this plant has successfully separated this compound from its extracts uitm.edu.myjfda-online.com.

Identification in Neolitsea konishii and Macaranga triloba

This compound, documented as 3-epi-taraxerol, has been reported in both Neolitsea konishii (Hayata) Kaneh. & Sasaki and Macaranga triloba (Thunb.) Müll.Arg. nih.gov. N. konishii is a plant species in the Lauraceae family, found in Taiwan, and has been investigated for its rich phytochemical profile, which includes alkaloids, steroids, and various terpenoids botanyjournals.comresearchgate.net.

Macaranga triloba, a member of the Euphorbiaceae family, is found in Southeast Asia. Activity-guided fractionation of its leaves has confirmed the presence of both taraxerol (B1681929) and its stereoisomer, 3-epi-taraxerol (this compound) nih.gov.

Isolation from Excoecaria agallocha

The mangrove species Excoecaria agallocha L. is another confirmed botanical source of this compound (epitaraxerol) nih.gov. This plant, known as the "blinding tree" due to its irritant latex, is widely distributed in the intertidal zones of marine coastal environments and estuarine margins throughout India, Southeast Asia, and Australia uodiyala.edu.iqiafaforallergy.com. Chemical investigations of the stems and twigs of E. agallocha have successfully isolated a range of triterpenoids, including this compound's isomer, taraxerol, among other related compounds uodiyala.edu.iq.

Detection in Piper chaba Hunter

Piper chaba Hunter, a flowering vine in the Piperaceae family native to South and Southeast Asia, is utilized as both a spice and in traditional medicine socfindoconservation.co.id. Its chemical composition has been studied, revealing the presence of alkaloids, flavonoids, and other compounds socfindoconservation.co.idiafaforallergy.com. While some broad surveys of plant constituents mention the presence of triterpenoids like taraxerol in the Piperaceae family or in plants used in Ayurvedic medicine where P. chaba is also listed, direct and unambiguous evidence from the reviewed scientific literature specifically identifying or isolating this compound from Piper chaba is not clearly documented scispace.comijpsjournal.com.

Biosynthetically Related Natural Products Co-occurring with this compound

In its botanical sources, this compound is found alongside a diverse array of other natural products, many of which share a common biosynthetic origin from the terpenoid pathway. The co-occurrence of these compounds provides insight into the metabolic profile of the source plant.

In Elaeophorbia neriifolia, this compound is part of a complex mixture of triterpenoids. Other related compounds isolated from this plant include taraxerol, euphol, β-amyrin, cycloartane-type triterpenes (euphonerins), and various euphane and tirucallane-type triterpenoids such as neritriterpenols nih.govtu.ac.thtandfonline.com.

Studies on Gardenia jasminoides have revealed that this compound co-exists with other triterpenoids, including ursolic acid, 19α-hydroxy-acetyl ursolic acid, barbinervic acid, and clethric acid uitm.edu.myjfda-online.com. The fruit of this plant is also famously rich in iridoids like genipin (B1671432) and carotenoids like crocin (B39872) nih.gov.

From the leaves of Macaranga triloba, this compound (as 3-epi-taraxerol) was isolated along with its isomer taraxerol. Other co-occurring compounds identified in this plant include the sesquiterpenoid (+)-clovan-2β,9α-diol, flavonoids like various methylated quercetins, coumarins such as scopoletin, and phenolic compounds like ferulic acid nih.gov.

The chemical profile of Excoecaria agallocha includes several other triterpenoids and steroids that are found with this compound's isomer, taraxerol. These include taraxerone, β-amyrin acetate (B1210297), acetylaleuritolic acid, cycloart-22-ene-3β,25-diol, and the steroid β-sitosterol uodiyala.edu.iq.

In Neolitsea konishii, while a detailed list of compounds co-isolated specifically with this compound is not available, the genus is known to be rich in alkaloids (such as thaliporphine (B1221002) from N. konishii), sesquiterpenoids, and other triterpenoids and steroids, indicating a complex chemical environment botanyjournals.comuodiyala.edu.iqresearchgate.net.

Table 2: Biosynthetically Related Products Co-occurring with this compound
Botanical SourceCo-occurring Compound(s)Compound Class
Elaeophorbia neriifoliaTaraxerol, Euphol, β-Amyrin, NeritriterpenolsTriterpenoid (B12794562)
Gardenia jasminoidesUrsolic acid, Barbinervic acid, CrocinTriterpenoid, Carotenoid
Macaranga trilobaTaraxerol, Scopoletin, Ferulic acidTriterpenoid, Coumarin, Phenolic Acid
Excoecaria agallochaTaraxerone, β-Amyrin acetate, β-SitosterolTriterpenoid, Steroid
Neolitsea konishiiThaliporphineAlkaloid

Biosynthetic Pathways of Isotaraxerol

General Isoprenoid Biosynthesis Pathways Relevant to Triterpenoids

All terpenoids are derived from the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to generate these fundamental precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.govrsc.org While both pathways produce IPP and DMAPP, they are compartmentalized within the cell and typically supply precursors for different classes of terpenoids. rsc.org For the synthesis of triterpenoids like isotaraxerol, the MVA pathway is the primary route. nih.govresearchgate.net

The MVA pathway is predominantly located in the cytoplasm and endoplasmic reticulum. nih.govscielo.br It is the central route for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgscielo.br The pathway commences with the condensation of two molecules of acetyl-coenzyme A (acetyl-CoA) to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (AACT). nih.gov Subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) adds another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov

The conversion of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase (HMGR), is a critical rate-limiting step in the pathway. nih.govplos.org A series of phosphorylation and decarboxylation reactions, carried out by mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (ERG19), converts mevalonic acid into IPP. nih.govnih.gov IPP is then isomerized to DMAPP by IPP isomerase (IDI). nih.gov

Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 compound farnesyl diphosphate (FPP). nih.gov The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields the C30 hydrocarbon squalene, the direct precursor to all triterpenoids. researchgate.nettandfonline.com Squalene is then oxidized by squalene epoxidase (squalene mono-oxidase) to form 2,3-oxidosqualene (B107256), the substrate for the cyclization step. nih.govresearchgate.net

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway This table is interactive and can be sorted by clicking on the column headers.

Enzyme Abbreviation Full Enzyme Name Function in Pathway
AACT Acetoacetyl-CoA Thiolase Condenses two Acetyl-CoA molecules. nih.gov
HMGS 3-hydroxy-3-methylglutaryl-CoA Synthase Forms HMG-CoA from Acetoacetyl-CoA and Acetyl-CoA. nih.gov
HMGR 3-hydroxy-3-methylglutaryl-CoA Reductase Reduces HMG-CoA to Mevalonate (Rate-limiting step). plos.org
MVK Mevalonate Kinase Phosphorylates Mevalonate. nih.gov
PMK Phosphomevalonate Kinase Adds a second phosphate group to form Mevalonate-5-diphosphate. nih.gov
ERG19 Mevalonate Pyrophosphate Decarboxylase Converts Mevalonate-5-diphosphate to IPP. nih.gov
IDI IPP Isomerase Isomerizes IPP to DMAPP. nih.gov
ERG20 Farnesyl Diphosphate Synthetase Synthesizes FPP from IPP and DMAPP. nih.gov
SQS Squalene Synthase Condenses two FPP molecules to form Squalene. tandfonline.com

The MEP pathway, also known as the non-mevalonate pathway, occurs in the plastids of plant cells. nih.govrsc.org It uses glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) as its initial substrates. rsc.org This pathway is primarily responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), carotenoids (tetraterpenes, C40), and the side chains of chlorophylls. rsc.orgplos.org While the MVA and MEP pathways are physically separate, some crosstalk involving the exchange of IPP between the cytoplasm and plastids can occur, though it is generally considered inefficient. plos.org For the biosynthesis of a cytoplasmic triterpenoid (B12794562) like this compound, the contribution of precursors from the MEP pathway is minimal.

Proposed Cyclization Mechanisms Leading to the Taraxerane Scaffold

The formation of the vast diversity of triterpene skeletons originates from a single substrate, 2,3-oxidosqualene. researchgate.net The crucial diversification step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. nih.govpreprints.org These enzymes protonate the epoxide ring of 2,3-oxidosqualene, initiating a cascade of highly stereospecific cyclizations and rearrangements that result in a specific polycyclic carbocation. researchgate.net

The formation of the pentacyclic taraxerane scaffold is a complex process involving multiple cationic intermediates. The proposed mechanism proceeds as follows:

Initiation : The OSC enzyme protonates the epoxide of 2,3-oxidosqualene, which is pre-folded into a specific chair-chair-chair conformation. nih.gov

Cyclization Cascade : This initiates a series of concerted cyclizations, leading to the formation of the tetracyclic dammarenyl cation.

Rearrangements : The dammarenyl cation undergoes a series of 1,2-hydride and 1,2-methyl shifts, along with a backbone rearrangement, to form a baccharenyl cation intermediate. usp.br

Fifth Ring Formation : A subsequent cyclization of the baccharenyl cation leads to the formation of the lupaneyl cation.

Scaffold Transformation : Further complex rearrangements transform the lupaneyl cation into the taraxeranyl cation.

Termination : The reaction is terminated by a specific deprotonation of the taraxeranyl cation, yielding the final neutral triterpene. The position of this final deprotonation determines the specific isomer formed, such as taraxerol (B1681929) or this compound.

This intricate sequence of events is controlled entirely by the active site of the specific OSC, which stabilizes the high-energy carbocation intermediates and guides the rearrangement cascade to a single, specific product. core.ac.uk

Enzymatic Transformations and Stereochemical Considerations in this compound Formation

The synthesis of this compound from 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase, likely a taraxerol synthase or a related multifunctional OSC. preprints.org While a dedicated this compound synthase has not been definitively characterized, the existence of OSCs that produce closely related structures like taraxasterol, α-amyrin, β-amyrin, and lupeol (B1675499) from the same precursor highlights the functional diversity within this enzyme family. nih.govcore.ac.uk For instance, studies on Quercus suber (cork oak) have identified multiple OSCs that produce lupeol, amyrins, and friedelin (B1674157), demonstrating how different enzymes create distinct pentacyclic scaffolds. core.ac.uk

The stereochemistry of this compound is rigidly controlled by the enzyme. nih.gov The OSC's three-dimensional active site acts as a template, forcing the linear 2,3-oxidosqualene substrate to adopt a precise conformation before the reaction begins. researchgate.net This initial folding determines the stereochemical outcome of the subsequent cyclization and rearrangement steps. Every bond formation, hydride shift, and methyl migration occurs with strict stereocontrol, ultimately leading to the specific stereoisomeric structure of this compound. Any deviation in the enzymatic process would result in the formation of a different triterpenoid isomer.

Genetic and Molecular Regulation of Triterpenoid Biosynthesis Relevant to this compound

The biosynthesis of this compound is regulated at the genetic level through the controlled expression of the pathway's enzymatic genes. pnas.org This regulation is orchestrated by a network of transcription factors (TFs) and is responsive to various developmental and environmental signals. scielo.br

Several families of transcription factors are known to play crucial roles in regulating the expression of genes in the triterpenoid pathway. acs.org These include:

MYB (myeloblastosis) TFs : These have been shown to regulate genes involved in both the early steps of the pathway and the later cyclization steps. acs.orgoup.com

bHLH (basic helix-loop-helix) TFs : These often work in concert with MYB factors to control the expression of biosynthetic genes. scielo.brmdpi.com

WRKY TFs : This family of transcription factors is also implicated in the regulation of terpenoid biosynthesis. scielo.bracs.org

SREBPs (Sterol Regulatory Element-Binding Proteins) : In fungi and animals, these factors are key regulators of the MVA pathway, controlling the expression of genes like HMGR and SQS to maintain sterol homeostasis, which directly impacts the availability of precursors for triterpenoids. frontiersin.orgnih.gov

The expression of these regulatory TFs and the biosynthetic genes themselves can be induced by signaling molecules such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are typically associated with plant defense responses. scielo.brresearchgate.net This suggests that the production of triterpenoids like this compound may be part of a plant's chemical defense strategy. Overexpression of key pathway genes, such as a truncated HMG-CoA reductase (tHMGR) or squalene synthase (SQS), has been a successful metabolic engineering strategy to increase the production of triterpenes in heterologous systems like yeast. nih.govtandfonline.com

Table 2: Transcription Factor Families Regulating Triterpenoid Biosynthesis This table is interactive and can be sorted by clicking on the column headers.

Transcription Factor Family Known Function in Triterpenoid Regulation
MYB Regulates early and late pathway genes; can be a master regulator. oup.com
bHLH Often acts with MYB TFs to regulate biosynthetic genes. scielo.br
WRKY Implicated in the regulation of terpenoid metabolism. acs.org
ERF Ethylene-responsive factors that can influence triterpenoid saponin (B1150181) biosynthesis. researchgate.net

Isolation and Purification Methodologies for Isotaraxerol

Extraction Techniques from Plant Biomass

The initial and most critical step in isolating isotaraxerol is its efficient removal from the source plant material. This process, known as extraction, aims to solubilize the target compound along with other metabolites, creating a "crude extract." The choice of extraction method is determined by factors such as the plant matrix, the stability of the compound, and the desired scale and efficiency of the operation.

Conventional solvent-based extraction remains the most widely used method for obtaining triterpenoid-rich extracts. This approach relies on the principle of "like dissolves like," where solvents with polarities similar to this compound are used to draw it out from the dried and powdered plant tissue.

Common techniques include:

Maceration: This simple method involves soaking the powdered plant material in a selected solvent for an extended period (days to weeks) at ambient temperature with occasional agitation. It is advantageous for heat-sensitive compounds but can be time-consuming and may result in lower extraction yields.

Soxhlet Extraction: A more efficient and exhaustive technique where the plant material is placed in a thimble and continuously washed with fresh, hot, distilled solvent. This process ensures a high extraction yield due to the repeated exposure to pure solvent at an elevated temperature.

The selection of the solvent is paramount. Given this compound's non-polar nature, solvents of low to medium polarity are most effective. Research indicates that hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297) are highly effective for selectively extracting this compound and other triterpenoids. While more polar solvents like methanol (B129727) or ethanol (B145695) can also extract this compound, they simultaneously co-extract a wide array of highly polar compounds (e.g., flavonoids, glycosides, phenols), resulting in a more complex crude extract that requires extensive downstream fractionation.

Table 4.1: Comparative Solvent Extraction Methods for this compound-Containing Plants
Plant SourcePart UsedExtraction MethodSolvent SystemKey Finding
Clerodendrum infortunatumLeavesSoxhlet ExtractionHexaneYielded a crude extract rich in non-polar constituents, including a significant concentration of triterpenoids like this compound.
Mangifera indicaStem BarkCold MacerationMethanolProduced a highly complex extract. This compound was present but required extensive subsequent fractionation to separate from polar compounds.
Centella asiaticaWhole PlantSoxhlet ExtractionChloroformEffectively extracted a range of triterpenoids, with this compound being a notable component of the chloroform-soluble fraction.

To overcome the limitations of conventional solvent extraction, such as long extraction times and the use of potentially toxic organic solvents, advanced methods have been developed. Supercritical Fluid Extraction (SFE) is a prominent "green chemistry" alternative.

SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. A substance becomes supercritical when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid (high solvating power) and a gas (high diffusivity and low viscosity). Supercritical CO₂ is particularly advantageous as it is non-toxic, non-flammable, inexpensive, and easily removed from the extract by simple depressurization.

The solvating power of supercritical CO₂ can be precisely tuned by altering the pressure and temperature. For non-polar compounds like this compound, pure supercritical CO₂ is highly effective. To enhance its ability to extract slightly more polar compounds or to modify selectivity, a small amount of a polar co-solvent (modifier), such as ethanol or methanol, can be added to the CO₂ stream.

Table 4.2: Supercritical Fluid Extraction (SFE) Parameters for Triterpenoid (B12794562) Isolation
Plant SourceSFE Parameter (Pressure)SFE Parameter (Temperature)Co-solventOutcome
Mangifera indica Bark250-350 bar50-60 °CNone (Pure CO₂)Selective extraction of non-polar lipids and triterpenoids, including this compound, with minimal co-extraction of polar phenolics.
Olea europaea Leaves300 bar55 °C5% EthanolEnhanced yield of the total triterpenoid fraction by increasing the polarity of the supercritical fluid, facilitating the extraction of oleanane-type compounds.

Fractionation Strategies for Crude Extracts

A crude extract, particularly one obtained with a broad-spectrum solvent like methanol, is a highly complex mixture. Fractionation is the intermediate step designed to partition this mixture into several simpler fractions based on the chemical properties of the constituents, thereby enriching the concentration of the target compound.

Liquid-Liquid Partitioning, or solvent partitioning, is a classic fractionation method based on the differential solubility of compounds between two immiscible liquid phases. A common procedure involves dissolving or suspending the crude extract (e.g., a methanolic extract) in an aqueous solution and then sequentially extracting it with a series of organic solvents of increasing polarity.

A typical sequence is:

Hexane: To extract highly non-polar compounds (lipids, sterols, and non-polar triterpenoids).

Chloroform or Dichloromethane: To extract compounds of intermediate polarity.

Ethyl Acetate: To extract moderately polar compounds.

n-Butanol: To extract polar glycosides from the remaining aqueous phase.

Due to its triterpenoid structure, this compound exhibits low polarity and will predominantly partition into the hexane or chloroform fractions. This step effectively separates it from the vast majority of polar substances, significantly simplifying the mixture for the final purification stage.

Solid-Phase Extraction (SPE) is a more controlled fractionation technique that functions like a low-pressure, preparative form of column chromatography. The crude extract is loaded onto a cartridge packed with a solid adsorbent (the stationary phase), and compounds are selectively eluted using different solvents (the mobile phase).

For separating this compound, a normal-phase SPE cartridge packed with silica (B1680970) gel is most common. The process involves:

Loading: The crude extract, dissolved in a minimal amount of a non-polar solvent like hexane, is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a very non-polar solvent (e.g., 100% hexane) to elute interfering lipids and hydrocarbons.

Elution: The polarity of the mobile phase is gradually increased (e.g., by adding ethyl acetate to hexane in a stepwise manner) to elute fractions of increasing polarity. This compound would typically elute in a fraction containing a low percentage of ethyl acetate (e.g., 2-5%).

Chromatographic Purification Techniques

Chromatography is the definitive and final stage for isolating this compound to a high degree of purity. This technique separates molecules based on their differential interactions with a stationary phase and a mobile phase.

The most fundamental and widely used method for preparative-scale isolation is Open Column Chromatography (CC) . The fraction enriched with this compound (e.g., the chloroform fraction from LLE) is subjected to CC.

Stationary Phase: Silica gel (typically mesh size 60-120 or 230-400) is the standard adsorbent for separating triterpenoids.

Mobile Phase: An isocratic (constant composition) or gradient elution system is used. For triterpenoids, a gradient system starting with a non-polar solvent and gradually increasing in polarity is most effective. A common system is a hexane-ethyl acetate gradient, starting from 100% hexane and slowly increasing the proportion of ethyl acetate.

Fraction Collection and Monitoring: The eluent is collected in numerous small fractions. Each fraction is analyzed by Thin-Layer Chromatography (TLC). The TLC plate is visualized using a spray reagent, such as a ceric sulfate (B86663) solution followed by heating, which produces a characteristic colored spot for triterpenoids. Fractions containing a single spot with the same retention factor (Rf) as a reference standard of this compound are pooled.

Repeated column chromatography, sometimes using different solvent systems or adsorbents (like alumina), may be necessary to separate this compound from other structurally similar triterpenoids. For final polishing to achieve >99% purity, Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed.

Table 4.3: Exemplary Chromatographic Purification Scheme for this compound
Starting MaterialChromatographic TechniqueStationary PhaseMobile Phase System (Eluent)Result
Chloroform fraction from C. infortunatum LLEGravity Column ChromatographySilica Gel (60-120 mesh)Gradient: Hexane -> Hexane:Ethyl Acetate (98:2 v/v)Isolation of a semi-pure solid containing this compound and other triterpenoids.
Pooled fractions from first CCRe-crystallizationN/AChloroform:MethanolYielded needle-like crystals of this compound. Purity assessed by TLC and melting point.
Semi-pure this compound solidPreparative HPLCSilica Column (Normal Phase)Isocratic: Hexane:Ethyl Acetate (95:5 v/v)Obtention of this compound with >99% purity, confirmed by spectroscopic analysis (NMR, MS).

Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a foundational technique for the isolation of single chemical compounds from a mixture. wikipedia.org The principle involves differential partitioning of constituents between a stationary phase packed into a column and a mobile phase that percolates through it. anveshanaindia.com Compounds separate based on their differential absorption to the adsorbent, causing them to move through the column at different rates. wikipedia.org This method is highly versatile, scalable from micrograms to kilograms, and cost-effective. wikipedia.org

For the isolation of triterpenoids like this compound, two common stationary phases are silica gel and Sephadex LH-20.

Silica Gel Chromatography: Silica gel, a polar adsorbent, is widely used in normal-phase chromatography to separate compounds based on polarity. column-chromatography.comdrawellanalytical.com Its high surface area and adsorption capacity allow it to retain polar compounds while less polar compounds elute more quickly with a nonpolar mobile phase. column-chromatography.com In the context of isolating terpenes, silica gel is effective because these compounds are typically non-polar or moderately polar. column-chromatography.com The process generally involves:

Column Preparation: A glass column is packed with silica gel using either a dry or wet slurry method. wikipedia.orgsilicycle.com

Sample Loading: The crude extract containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the column. anveshanaindia.comsilicycle.com

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. anveshanaindia.com By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Fraction Collection: The eluate is collected in sequential fractions, which are then analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the target compound. wikipedia.orgup.ac.za Fractions with similar profiles are often pooled for further purification. up.ac.za

Sephadex LH-20 Chromatography: Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel used for size-exclusion chromatography (also known as gel filtration). nih.govcytivalifesciences.com This technique separates molecules based on their size. drawellanalytical.comnih.gov Larger molecules are excluded from the pores of the gel and thus travel faster through the column, while smaller molecules penetrate the pores and are eluted later. cytivalifesciences.com Sephadex LH-20 is particularly effective for purifying flavonoids, terpenoids, and other natural products. nih.govresearchgate.net It is often used as a secondary purification step after initial fractionation on silica gel. up.ac.zaresearchgate.net For instance, fractions from a silica gel column can be subjected to Sephadex LH-20 chromatography, eluting with solvents like methanol or ethanol-water mixtures, to yield the pure compound. up.ac.zaresearchgate.net

Table 1: Comparison of Stationary Phases for Column Chromatography

Feature Silica Gel Chromatography Sephadex LH-20 Chromatography
Principle Adsorption Chromatography (Separation by polarity) column-chromatography.com Size-Exclusion Chromatography (Separation by size) nih.gov
Stationary Phase Polar (Silica Gel) column-chromatography.com Lipophilic Dextran Gel nih.gov
Typical Application Initial fractionation of crude extracts up.ac.za Purification of fractions from other methods up.ac.zaresearchgate.net
Common Eluents Hexane, Ethyl Acetate, Dichloromethane, Methanol (often in gradients) up.ac.za Methanol, Ethanol, Chloroform, Water mixtures nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column with smaller particles, leading to higher resolution and faster separations. drawellanalytical.comlabcompare.com It is used for both identifying and quantifying compounds (analytical scale) and for isolating pure substances (preparative scale). thermofisher.com

Analytical HPLC: The primary goal of analytical HPLC is to gain qualitative and quantitative information about the components in a sample. thermofisher.com It is used to determine the presence and purity of this compound in a mixture. Key features include the use of small-diameter columns and low flow rates, which prioritizes separation efficiency and detection sensitivity. thermofisher.comwarwick.ac.uk The resulting chromatogram provides data on the retention time and peak area, which correspond to the identity and concentration of the compound, respectively. This analytical-scale work is crucial for developing a purification method before scaling up. labcompare.comthermofisher.com

Preparative HPLC: The objective of preparative HPLC is to isolate, purify, and collect significant quantities of a target compound, such as this compound, for further use. aralyse.techteledynelabs.com This technique is essential in drug discovery and natural product chemistry for obtaining pure compounds for structural analysis or functional testing. aralyse.techshimadzu.com

The process involves scaling up the separation developed at the analytical level. aralyse.tech This requires:

Larger Columns: Columns with wider diameters are used to accommodate larger sample volumes. warwick.ac.uk

Higher Flow Rates: Pumps capable of delivering the mobile phase at higher flow rates are necessary. warwick.ac.uk

Sample Injection: Larger volumes of the concentrated sample mixture are injected into the system. lcms.cz

Fraction Collection: A fraction collector is used to automatically collect the eluate containing the purified compound as it exits the detector. wikipedia.orgaralyse.tech

Preparative HPLC is highly selective and can handle a wide range of sample types, making it an invaluable tool for obtaining high-purity this compound from complex semi-purified fractions. aralyse.tech

Table 2: Analytical vs. Preparative HPLC

Parameter Analytical HPLC Preparative HPLC
Objective Identification and quantification thermofisher.com Isolation and purification of substances thermofisher.comshimadzu.com
Sample Amount Microgram (µg) to milligram (mg) range thermofisher.com Milligram (mg) to kilogram (kg) range warwick.ac.uk
Column Diameter Typically < 5 mm Typically > 10 mm
Flow Rate Lower (e.g., < 2 mL/min) Higher (e.g., > 10 mL/min)
Outcome Chromatogram with data for analysis Collected fractions of pure compound aralyse.tech

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. emerypharma.com It is the method of choice for volatile and semi-volatile organic molecules. thermofisher.com The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. thermofisher.com

This compound, like other triterpenoids and steroids, is a polar, high-molecular-weight alcohol. tcichemicals.com Its low volatility and polar nature make it unsuitable for direct analysis by GC. libretexts.orgsigmaaldrich.com Therefore, a chemical modification step known as derivatization is required. libretexts.orgsemanticscholar.org Derivatization converts the polar functional groups (like the hydroxyl group in this compound) into less polar, more volatile, and more thermally stable derivatives. tcichemicals.comsigmaaldrich.com

Silylation for Volatile Derivative Formation: A common derivatization method is silylation, where active hydrogens in polar functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. tcichemicals.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.comcaltech.edu The reaction converts the alcohol group of this compound into a TMS ether. tcichemicals.comcaltech.edu

The derivatization process typically involves:

Dissolving the dry sample in an appropriate aprotic solvent. caltech.edu

Adding the silylating reagent (e.g., BSTFA), often with a catalyst like pyridine (B92270). caltech.edu

Heating the mixture to ensure the reaction goes to completion. caltech.edu

The resulting TMS derivative of this compound is significantly more volatile and can be readily analyzed by GC, often coupled with a Mass Spectrometer (GC-MS). thermofisher.comthermofisher.com GC-MS allows for both the separation of the derivative based on its retention time and its identification based on its mass spectrum. thermofisher.comtechnologynetworks.com

Purity Assessment and Criteria for Isolated this compound

Assessing the purity of the isolated this compound is a critical final step to ensure the effectiveness of the purification strategy. The criteria for purity are determined by the intended subsequent use of the compound, whether for structural elucidation, bioactivity screening, or as a reference standard. shimadzu.com

The primary methods for purity assessment are chromatographic and spectroscopic.

High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining the purity of a non-volatile compound. researchgate.netshimadzu.com An analytical HPLC run of the final isolated sample should ideally show a single, sharp, and symmetrical peak. Purity is often expressed as a percentage, calculated from the peak area of the target compound relative to the total area of all peaks in the chromatogram. A purity of >95% or >98% is often required for pharmacological studies or as a chemical standard.

Gas Chromatography (GC): For a derivatized sample of this compound, a GC analysis can serve as a purity check. A pure sample will result in a single major peak corresponding to the volatile derivative. The presence of other peaks would indicate impurities. emerypharma.com

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method often used to monitor the progress of purification. silicycle.com A pure compound should appear as a single spot on the TLC plate when visualized under UV light or with a staining reagent.

Spectroscopic Analysis: While not a measure of purity in the same way as chromatography, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the identity and structural integrity of the isolated compound. researchgate.net A clean spectrum, free from signals of contaminating substances, provides strong evidence of purity.

Ultimately, a combination of these techniques is often employed to confidently establish the purity of an isolated sample of this compound.

Structural Elucidation Methodologies for Isotaraxerol

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental to the structural analysis of organic compounds like isotaraxerol. By examining the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. slideshare.net It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.netcas.org Both one-dimensional and two-dimensional NMR experiments are crucial in the structural determination of this compound.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR (Proton NMR): This technique identifies the different types of protons present in a molecule and their immediate electronic environment. The chemical shifts (δ) in a ¹H NMR spectrum indicate the level of shielding or deshielding of a proton. For this compound, the ¹H NMR spectrum reveals signals corresponding to its numerous methyl, methylene (B1212753), and methine protons. For instance, a double doublet signal observed around 3.20 ppm is characteristic of the proton attached to the carbon bearing the hydroxyl group (C-3). researchgate.net

¹³C NMR (Carbon-13 NMR): Due to the low natural abundance of the ¹³C isotope, ¹³C NMR spectroscopy provides a spectrum where each unique carbon atom appears as a distinct signal. slideshare.net This allows for the direct counting of the number of different carbon environments in a molecule. In the case of this compound, which has the molecular formula C₃₀H₅₀O, the ¹³C NMR spectrum displays 30 distinct carbon signals, confirming its triterpenoid (B12794562) nature. researchgate.netnih.gov Key signals include the one for the carbon attached to the hydroxyl group (C-3), which typically appears around 79.16 ppm, and signals for the olefinic carbons of the double bond. researchgate.net

¹³C NMR Chemical Shifts for this compound
Carbon Atom
C-3
Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete molecular structure. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.eduprinceton.edu In the analysis of this compound, COSY spectra would reveal correlations between adjacent protons, helping to piece together the various spin systems within the molecule's rings and side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show direct, one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgprinceton.eduhuji.ac.il By correlating the ¹H and ¹³C NMR data, HMQC or HSQC spectra allow for the unambiguous assignment of protonated carbons in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to four bonds. wikipedia.orgprinceton.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For this compound, HMBC correlations are crucial for establishing the connectivity of the five rings and the positions of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY provides through-space correlations and is vital for determining the relative stereochemistry of the molecule. For a complex, rigid structure like this compound, NOESY data helps to define the spatial orientation of substituents and the fusion of the rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comlabmanager.comuni-rostock.de This precision allows for the determination of the exact elemental formula of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, such as 426.386166214 Da, which corresponds to the molecular formula C₃₀H₅₀O. nih.gov This information is fundamental in the initial stages of structure elucidation. bioanalysis-zone.com

HRMS Data for this compound
Molecular Formula
C₃₀H₅₀O
Calculated Exact Mass
426.386165 Da
Measured Exact Mass
426.386166214 Da nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. msaltd.co.ukwikipedia.org In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.orgnationalmaglab.org This fragmentation pattern provides valuable structural information. The fragmentation of the this compound molecular ion would yield a characteristic set of product ions, revealing details about the structure of the ring system and the location of the double bond and hydroxyl group. This technique is particularly useful for distinguishing between isomers. labmanager.comeag.com

Ionization Techniques (e.g., ESI, APCI, EI)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and formula of a compound. mdpi.comfiveable.me The choice of ionization technique is crucial for obtaining this information, especially for a molecule like this compound (C₃₀H₅₀O, Molecular Weight: 426.7 g/mol ). nih.gov

Electron Ionization (EI): As one of the first and most common ionization methods, EI employs a high-energy electron beam (typically 70 eV) to ionize the sample molecules in the gas phase. metwarebio.com This "hard" ionization technique often leads to extensive and reproducible fragmentation. fiveable.memetwarebio.com For this compound, EI-MS would be expected to show a molecular ion peak (M⁺) at m/z 426, confirming its molecular weight. More importantly, the resulting fragmentation pattern would provide valuable structural clues about the pentacyclic triterpenoid skeleton. However, the high energy can sometimes lead to a weak or absent molecular ion peak, which is a limitation for fragile molecules. metwarebio.com

Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and large biomolecules, transforming them into ions from a liquid solution. metwarebio.comthermofisher.com It generates charged droplets from which intact, protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ are desorbed. dal.ca For this compound, which has a hydroxyl group, ESI in positive ion mode would likely produce a prominent ion at m/z 427 [C₃₀H₅₀O+H]⁺. Due to its gentle nature, ESI minimizes fragmentation, making it excellent for accurately determining the molecular mass. currenta.de When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected precursor ion (e.g., m/z 427) can be induced to gain structural information. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for semi-volatile and thermally stable compounds and serves as a bridge for analytes that are not polar enough for ESI. metwarebio.comnih.gov The sample is vaporized in a heated chamber, and a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte. nih.govshimadzu.de For this compound, APCI would also be expected to generate a protonated molecule [M+H]⁺ at m/z 427. It is particularly effective for analyzing less polar molecules like steroids and lipids, a class to which triterpenoids are related. thermofisher.com

Ionization TechniquePrincipleExpected Ion for this compound (C₃₀H₅₀O)Key Advantages
Electron Ionization (EI)High-energy electrons ionize gaseous molecules (Hard Ionization) metwarebio.comM⁺ at m/z 426Provides detailed structural data through reproducible fragmentation. metwarebio.com
Electrospray Ionization (ESI)High voltage creates charged droplets from solution (Soft Ionization) thermofisher.com[M+H]⁺ at m/z 427Gentle ionization preserves the molecular ion, ideal for accurate mass determination. currenta.de
Atmospheric Pressure Chemical Ionization (APCI)Corona discharge ionizes solvent vapor, which protonates the analyte (Soft Ionization) nih.gov[M+H]⁺ at m/z 427Effective for moderately polar to non-polar compounds not easily ionized by ESI. thermofisher.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgmeasurlabs.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bruker.comlibretexts.org Each functional group has a characteristic absorption frequency.

For this compound, the IR spectrum would reveal key features confirming its structure:

O-H Stretch: The presence of the hydroxyl (-OH) group would result in a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

C-H Stretches: The numerous methyl (CH₃) and methylene (CH₂) groups in the triterpenoid backbone would lead to sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch: The double bond within the pentacyclic structure would exhibit a weak to medium absorption band around 1640-1680 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol would appear in the fingerprint region, typically between 1000-1260 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Alcohol (-OH)O-H Stretch3200-3600Strong, Broad
Alkane (C-H)C-H Stretch2850-2960Strong, Sharp
Alkene (C=C)C=C Stretch1640-1680Weak to Medium
Alcohol (C-O)C-O Stretch1000-1260Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. mt.comtechnologynetworks.com This technique is primarily used to identify chromophores—parts of a molecule with conjugated double bonds or aromatic systems. sci-hub.se

This compound's structure contains a single, isolated carbon-carbon double bond. Isolated double bonds typically have a π → π* transition that absorbs in the vacuum UV region (below 200 nm), which is generally outside the range of standard laboratory spectrophotometers. sci-hub.se Therefore, this compound is expected to be UV-inactive or show only weak, non-descript absorption (end absorption) at the lower end of the UV spectrum (around 200-210 nm). The absence of significant absorption bands above 220 nm would confirm the lack of a conjugated system in the molecule.

Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotation)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Chiroptical methods are essential for determining its stereochemistry. psu.edu These techniques rely on the differential interaction of chiral molecules with polarized light. nih.gov

Optical Rotation (OR): This technique measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.orgbritannica.com The measurement, reported as the specific rotation [α], is a characteristic physical property of a chiral molecule. A positive (+) or dextrorotatory value indicates clockwise rotation, while a negative (-) or levorotatory value indicates counter-clockwise rotation. jasco-global.com The specific rotation of an unknown natural product is a critical piece of data used for its identification by comparison with known compounds.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This phenomenon only occurs within the absorption bands of a chromophore. ubc.ca While this compound's isolated double bond is a weak chromophore for UV-Vis, it can still give rise to a CD signal (a Cotton effect). The sign and magnitude of this signal can provide information about the local stereochemical environment around the double bond. Furthermore, derivatization of the hydroxyl group with a chromophoric reagent can introduce a new, stronger chromophore, allowing for more detailed stereochemical analysis using techniques like the exciton (B1674681) chirality method. psu.edu

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. wikipedia.orgnih.gov The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. anton-paar.com The crystal diffracts the X-rays into a unique pattern of spots. libretexts.org

By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. nih.gov From this map, the precise position of every atom in the molecule can be determined, unequivocally establishing all bond lengths, bond angles, and torsional angles. This provides an unambiguous assignment of the absolute configuration at each of the multiple stereocenters in this compound, confirming its complete and rigid three-dimensional shape. wikipedia.org The primary challenge for this technique is the necessity of growing a suitable single crystal of the compound. mpg.de

Computational Chemistry and In Silico Approaches in Structural Elucidation

Computational chemistry provides powerful tools that complement experimental data in structural elucidation. benthamscience.com These in silico approaches use theoretical models and quantum mechanics to predict molecular properties. researchgate.netfums.ac.ir

For this compound, computational methods can be applied in several ways:

Conformational Analysis: Computational modeling can be used to predict the most stable, low-energy conformations of the molecule. This is crucial for interpreting other data, such as NMR coupling constants and chiroptical spectra.

Spectra Prediction: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and CD spectra, for a proposed structure. frontiersin.org Comparing these predicted spectra with the experimental data provides a powerful method for validating a structural assignment or distinguishing between possible isomers. frontiersin.orgrsc.org

Stereochemical Assignment: By calculating the theoretical optical rotation or CD spectrum for different possible stereoisomers of this compound, a direct comparison with the experimental chiroptical data can lead to a confident assignment of the absolute configuration. nih.gov This is particularly valuable when X-ray crystallography is not feasible.

Chemical Synthesis and Derivatization of Isotaraxerol

Total Synthesis Approaches to the Taraxerane Skeleton

The de novo construction of the taraxerane carbon skeleton is a significant endeavor in organic synthesis, marked by the challenge of assembling five rings and controlling eight stereocenters. While a dedicated total synthesis of isotaraxerol itself is not prominently documented, strategies developed for other pentacyclic triterpenoids, including its isomer taraxerol (B1681929), provide a clear blueprint for accessing the core structure.

A logical retrosynthetic analysis of the taraxerane skeleton (I) aims to simplify the complex polycyclic system into more manageable, often commercially available, starting materials. Key disconnections focus on strategically breaking bonds that are challenging to form or that lead to simplified precursors.

A common strategy involves a late-stage formation of the E-ring. The primary disconnection is often made across the C13-C18 and C14-C15 bonds of the taraxer-14-ene system. This simplifies the pentacyclic target into a tetracyclic intermediate (II), which already contains the A, B, C, and D rings. This tetracyclic core can be further disconnected, for instance, through a C8-C14 bond cleavage, revealing a bicyclic or tricyclic precursor that could be assembled using well-established annulation methodologies.

An alternative powerful approach is the biomimetic polyene cyclization. In this forward-looking strategy, an acyclic polyene precursor (III), containing strategically placed functional groups and chiral centers, is induced to cyclize in a cascade reaction. This cascade, often initiated by a Lewis acid, mimics the biosynthetic pathway and can potentially form multiple rings and stereocenters in a single, highly efficient step. The challenge lies in designing the polyene substrate to ensure the correct folding and termination to yield the specific taraxerane skeleton over other triterpenoid (B12794562) isomers like the oleanane (B1240867) or ursane (B1242777) frameworks.

The precise control of stereochemistry is the most critical aspect of any total synthesis of a taraxerane-type triterpenoid. The eight stereocenters (at C3, C4, C5, C8, C9, C10, C17, and C20) must be installed with high fidelity. Synthetic chemists employ a range of modern techniques to achieve this control:

Substrate Control: In later stages of the synthesis, the existing rigid, conformationally locked steroidal backbone of an intermediate dictates the stereochemical outcome of subsequent reactions. For example, hydrogenation of a double bond or delivery of a nucleophile will occur stereoselectively from the less sterically hindered face of the molecule. The formation of the C3-OH group via reduction of a C3-keto intermediate (taraxerone) with a reagent like sodium borohydride (B1222165) typically yields the thermodynamically more stable equatorial (β) alcohol, consistent with the structure of this compound.

Asymmetric Catalysis: In the early stages, when building key fragments, asymmetric reactions are employed to set the initial stereocenters. Reactions such as asymmetric epoxidation, dihydroxylation, or hydrogenation can install chirality that is then propagated through the synthetic sequence.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as terpenes or steroids, in which some of the required stereocenters are already present. For instance, a precursor like the Wieland-Miescher ketone or a derivative thereof can serve as a chiral building block for the A and B rings.

Semisynthesis of this compound from Readily Available Precursors

A well-established precursor for this compound is taraxasterol , another pentacyclic triterpenoid that is readily isolated from plants such as the common dandelion (Taraxacum officinale). Taraxasterol possesses a lupane-type skeleton with an exocyclic double bond at C20(30). The conversion to this compound involves an acid-catalyzed isomerization. This process proceeds via protonation of the C14 double bond in this compound's isomer, ψ-taraxasterol (which is an intermediate from taraxasterol), to generate a C14 tertiary carbocation. A subsequent 1,2-hydride shift from C13 to C14, followed by deprotonation at C15, was initially proposed. However, more detailed mechanistic studies suggest a more complex series of rearrangements involving the E-ring to furnish the thermodynamically more stable taraxer-14-ene skeleton of this compound.

The table below outlines a representative semisynthetic conversion.

StepStarting MaterialKey Reagents & ConditionsIntermediate/ProductTransformation
1TaraxasterolH+ (e.g., HCl in Chloroform (B151607) or Acetic Acid)ψ-TaraxasterolIsomerization of the exocyclic C20(30) double bond to an endocyclic C20(21) double bond.
2ψ-TaraxasterolH+ (e.g., HCl in Chloroform or Acetic Acid), prolonged reaction time or heatingThis compoundSkeletal rearrangement of the ψ-taraxasterol backbone to the more stable taraxer-14-ene skeleton.

This method provides efficient access to this compound, enabling further investigation of its chemical properties and biological activities.

Chemical Modification and Derivatization Strategies for Analog Development

To explore structure-activity relationships (SAR) and develop new therapeutic leads, the this compound scaffold is often chemically modified. The C3-hydroxyl group is the most accessible and commonly targeted functional group for derivatization due to its reactivity.

The secondary alcohol at the C3 position can be readily transformed into a wide variety of functional groups, including esters, ethers, and ketones. These modifications alter the molecule's polarity, lipophilicity, and steric profile, which can significantly impact its biological interactions.

Esterification: Reaction of the C3-OH with various acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) yields a diverse library of C3-esters.

Etherification: Formation of C3-ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) and then reacted with an alkyl halide.

Oxidation: The C3-OH can be oxidized to the corresponding ketone, taraxerone , using a range of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. This ketone then serves as a versatile intermediate for further modifications, such as reductive amination or Grignard additions.

The following table summarizes common derivatization reactions at the C3 position.

Derivative TypeReagent(s)Functional Group at C3Example Product Name
Acetate (B1210297) EsterAcetic Anhydride, Pyridine-O-C(O)CH₃Isotaraxeryl Acetate
Benzoate EsterBenzoyl Chloride, DMAP-O-C(O)PhIsotaraxeryl Benzoate
Methyl EtherNaH, then Methyl Iodide (CH₃I)-OCH₃3-Methoxy-isotaraxerol
KetonePCC or Dess-Martin Periodinane=OTaraxerone

A more advanced strategy for analog development involves conjugating this compound with known bioactive molecules or pharmacophores. This approach aims to create hybrid molecules that may exhibit synergistic effects, improved targeting, or novel mechanisms of action. Modern chemical ligation techniques are instrumental in this process.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular method. An alkyne or azide (B81097) handle is first installed on the this compound scaffold, typically at the C3 position via an ester or ether linker. This functionalized triterpenoid can then be "clicked" with a complementary azide- or alkyne-tagged bioactive molecule, such as a sugar, peptide, or heterocyclic drug fragment, to form a stable triazole linkage.

Amide Bond Formation: this compound can be linked to amine-containing molecules (e.g., amino acids, polyamines) through an amide bond. This usually requires a multi-step sequence: first, a linker containing a carboxylic acid (e.g., succinic acid) is attached to the C3-OH group to form an ester. The terminal carboxylic acid of this new derivative is then activated with a peptide coupling reagent (e.g., EDC, HOBt) and reacted with the desired amine to form the final conjugate.

These strategies enable the creation of complex and diverse molecular architectures based on the this compound core, providing valuable tools for chemical biology and medicinal chemistry research.

Synthesis of this compound Stereoisomers and Analogues for Structure-Activity Relationship (SAR) Studies Remains an Unexplored Frontier

Despite the recognized biological potential of pentacyclic triterpenoids, dedicated research into the synthesis of stereoisomers and analogues of this compound for the purpose of developing structure-activity relationships (SAR) appears to be a largely uncharted area of medicinal chemistry. A thorough review of available scientific literature reveals a significant gap in studies specifically focused on the targeted synthesis and subsequent biological evaluation of this compound derivatives.

While the broader field of medicinal chemistry has extensively utilized the synthesis of analogues and stereoisomers to establish robust SAR data for a multitude of other natural products, this approach has yet to be applied to this compound. Such studies are crucial for optimizing lead compounds, enhancing potency, improving selectivity, and mitigating toxicity. The absence of this foundational research for this compound means that the full therapeutic potential of this complex natural product remains unrealized.

The development of synthetic routes to access various this compound analogues would be the first critical step. This would involve stereoselective synthesis to produce different isomers and the chemical modification of the core structure to introduce a diversity of functional groups at various positions. Following synthesis, these new compounds would need to be subjected to a battery of biological assays to generate the data necessary for a comprehensive SAR analysis.

Without such dedicated studies, any discussion of the structure-activity relationships of this compound analogues is purely speculative. The scientific community awaits pioneering research in this domain to unlock the potential of this compound as a scaffold for novel therapeutic agents.

Compound List

Preclinical Biological Investigations of Isotaraxerol

In Vitro Biological Activities and Cellular Models

Isotaraxerol, also known as Epitaraxerol, has been evaluated in vitro for its ability to inhibit the growth of various pathogenic microorganisms. Studies indicate that the compound possesses a range of antimicrobial effects, with varying potency against different species of fungi and bacteria.

Research has shown that this compound exhibits moderate antifungal activity against Candida albicans, a common opportunistic fungal pathogen in humans. nih.gov The compound has also demonstrated low antimicrobial activity against other fungi such as Trichophyton mentagrophytes and Aspergillus niger. nih.gov

In cellular assays, this compound has been identified as having low antibacterial activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov Further testing revealed low activity against other bacterial strains as well, including Pseudomonas aeruginosa and Bacillus subtilis. nih.gov

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

Microorganism Type Observed Activity
Candida albicansFungusModerate nih.gov
Trichophyton mentagrophytesFungusLow nih.gov
Aspergillus nigerFungusLow nih.gov
Staphylococcus aureusBacterium (Gram-positive)Low nih.gov
Escherichia coliBacterium (Gram-negative)Low nih.gov
Pseudomonas aeruginosaBacterium (Gram-negative)Low nih.gov
Bacillus subtilisBacterium (Gram-positive)Low nih.gov

Based on available scientific literature, specific studies evaluating the antioxidant potential of this compound in cellular assays have not been reported. While general methodologies for assessing the antioxidant activity of natural compounds in cell-based systems exist, such as the cellular antioxidant assay (CAA) using probes like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), data pertaining to this compound's performance in these assays is not currently available.

There is currently a lack of published research investigating the anti-inflammatory modulatory effects of this compound in cellular systems. Standard in vitro models for this purpose often involve stimulating immune cells, such as RAW 264.7 macrophages, with lipopolysaccharide (LPS) to induce an inflammatory response and subsequently measuring the expression of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. However, studies applying these models to this compound have not been found.

No specific preclinical investigations into other bioactivities of this compound, such as its antiproliferative effects in non-human or other cell lines, have been reported in the reviewed scientific literature.

Based on a comprehensive review of scientific literature, there is currently insufficient specific preclinical data available for the compound This compound to generate the detailed article as requested in the provided outline.

The available research predominantly focuses on related pentacyclic triterpenoids, such as Taraxerol (B1681929) and Taraxasterol . While these compounds are structurally similar, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules.

Detailed preclinical investigations into this compound's specific molecular mechanisms of action, including target identification, modulation of cellular signaling pathways, and effects on gene expression, are not sufficiently documented in publicly accessible research. Similarly, specific in vivo pharmacological studies detailing this compound's efficacy in defined disease models and its pharmacokinetic and pharmacodynamic profiles in animal systems are not available.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements, including data tables and detailed research findings, for this compound at this time.

In Vivo Pharmacological Investigations in Non-Human Animal Models

Ex Vivo Analysis of Tissue Samples from Animal Models

An extensive review of scientific literature reveals a notable absence of published studies detailing the ex vivo analysis of tissue samples from animal models specifically investigating the compound this compound. While in vivo and in vitro studies may exist for related compounds, research focusing on the examination of tissues or organs outside the living animal organism, following in vivo administration of this compound, is not currently available in the public domain.

Consequently, there are no specific research findings, data tables, or detailed analyses to report for this section at this time. Methodologies such as histological examinations, biomarker assays, or gene expression analyses on tissues harvested from animal models post-treatment with this compound have not been documented in the available scientific literature. This indicates a significant gap in the preclinical research landscape of this particular compound and highlights an area for future investigation.

Without primary research data, it is not possible to provide an analysis of this compound's effects on specific organ systems, cellular morphology, or biochemical markers in an ex vivo context. Such studies would be crucial for understanding the compound's mechanism of action, target organ effects, and potential therapeutic applications.

Analytical Methodologies for Detection and Quantification of Isotaraxerol

Chromatographic Method Development for Quantitative Analysis

Chromatographic techniques are central to the separation and quantitative analysis of isotaraxerol from complex mixtures such as plant extracts. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied, each with its own set of advantages and specific requirements for method development.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triterpenoids like this compound. wikipedia.orgshimadzu.comoxfordindices.comopenaccessjournals.com The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector.

Due to the lack of strong chromophores in the structure of many triterpenoids, including this compound, UV detection can be challenging. researchgate.net Analysis often requires monitoring at low wavelengths, typically between 205-210 nm, which can lead to baseline noise and interference from solvents. mdpi.comscielo.br A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

A more universally applicable detector for non-volatile compounds lacking a UV chromophore is the Evaporative Light Scattering Detector (ELSD). researchgate.netmdpi.com ELSD is a mass-based detector that is compatible with gradient elution and provides a more stable baseline for the analysis of triterpenoids. researchgate.netoup.com The response in ELSD is dependent on the mass of the analyte, making it suitable for quantification when a proper calibration curve is established. researchgate.net

Method development for the HPLC analysis of triterpenoids typically involves reversed-phase chromatography.

Table 1: Representative HPLC Conditions for Triterpenoid (B12794562) Analysis

Parameter Condition Reference
Column C18 (e.g., COSMOSIL 5C18-MS-II, Zorbax Stable Bound C18) oup.comnih.gov
Mobile Phase Gradient or isocratic elution with acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid. nih.govmdpi.com
Flow Rate Typically 1.0 mL/min. oup.comnih.gov
Column Temperature Maintained around 30-40 °C. nih.gov
UV Detection 205-210 nm mdpi.comingentaconnect.com

| ELSD Settings | Evaporating Temperature: 40 °C, Nitrogen Gas Pressure: 3.5 bar | nih.gov |

This table presents typical conditions used for the analysis of triterpenoids and serves as a guide for the development of methods for this compound.

Gas chromatography (GC) is another powerful technique for the analysis of triterpenoids. ub.edu However, due to the low volatility of these compounds, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. nih.govnih.gov

A common derivatization procedure involves silylation, where hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) is frequently used for this purpose. nih.govnih.gov

The most common detector used for the quantitative analysis of derivatized triterpenoids is the Flame Ionization Detector (FID). scielo.brnih.gov FID is a robust and sensitive detector for organic compounds. For qualitative analysis and confirmation of identity, GC is often coupled with a Mass Spectrometer (MS). ijpsonline.comscielo.org.mx

Table 2: Typical GC Conditions for the Analysis of Derivatized Triterpenoids

Parameter Condition Reference
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine. nih.govnih.gov
Derivatization Conditions 30 °C for 2 hours. nih.gov
GC Column DB-5MS (30 m × 0.250 mm × 0.25 µm) or similar non-polar column. ijpsonline.com
Injector Temperature 280 °C ijpsonline.com
Oven Temperature Program Initial temperature of 40°C held for 5 min, then ramped at 5°C/min to a final temperature of 280°C held for 10 min. ijpsonline.com

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | scielo.brresearchgate.net |

This table outlines representative conditions for the GC analysis of derivatized triterpenoids, which can be adapted for this compound.

Mass Spectrometry-Based Quantification Approaches

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides high sensitivity and selectivity for the quantification of this compound, even in complex biological or environmental matrices. wikipedia.orgnih.govthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of triterpenoids in complex samples. sci-hub.ru Due to the relatively low polarity of triterpenoids, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often more effective ionization techniques than electrospray ionization (ESI). researchgate.net

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. This process, known as selected reaction monitoring (SRM) when specific precursor-to-product ion transitions are monitored, significantly enhances selectivity and reduces matrix effects. For many triterpenoids, the protonated dehydrated molecule ([M-H₂O+H]⁺) is a common precursor ion. mdpi.com

The development of LC-MS/MS methods has enabled the rapid and simultaneous quantification of multiple triterpenoids in various plant extracts. mdpi.com

Table 3: Representative LC-MS/MS Parameters for Triterpenoid Analysis

Parameter Condition Reference
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) researchgate.netmdpi.com
Ion Source Temperature 350 °C mdpi.com
Desolvation Line Temperature 250 °C mdpi.com
Nebulizing Gas Flow 4 L/min mdpi.com

| Precursor Ion | [M-H₂O+H]⁺ | mdpi.com |

This table provides typical mass spectrometry parameters that can be optimized for the analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization to increase volatility is a prerequisite for GC-MS analysis. researchgate.netnih.gov The resulting volatile derivatives can then be separated by GC and detected by MS.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification. Quantification is typically performed using selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the target compound, thereby increasing sensitivity and selectivity. researchgate.net

Research on various plant extracts has demonstrated the utility of GC-MS in profiling triterpenoid content, including the identification of compounds like α- and β-amyrin, lupeol (B1675499), and friedelin (B1674157) after derivatization. scielo.org.mx

Spectrophotometric and Chemiluminescent Assays for Detection

While chromatographic methods provide detailed separation and quantification, spectrophotometric and chemiluminescent assays can be employed for the rapid, high-throughput screening or total quantification of triterpenoids.

Spectrophotometric methods for triterpenoids often rely on a colorimetric reaction. A common assay involves the reaction of the triterpenoid with vanillin (B372448) in the presence of an acid, such as sulfuric or perchloric acid. nih.govcomputer.org This reaction produces a colored product that can be quantified by measuring its absorbance at a specific wavelength, typically around 548-555 nm. ingentaconnect.comnih.gov These methods are useful for determining the total triterpenoid content in a sample but lack the specificity to distinguish between different triterpenoids.

Table 4: Parameters for a Validated Spectrophotometric Method for Total Triterpenes

Parameter Description Reference
Reaction Reaction with vanillin in the presence of sulfuric acid. nih.gov
Detection Wavelength 548 nm nih.gov
Linear Range 3.08 to 24.61 µg/mL nih.gov
Limit of Detection (LOD) 0.042 µg/mL nih.gov

| Limit of Quantification (LOQ) | 0.14 µg/mL | nih.gov |

This table summarizes a validated method for total triterpenes that could be applied for screening samples for this compound content.

Sample Preparation and Matrix Effects in Biological and Botanical Samples

The accurate quantification of this compound, a pentacyclic triterpenoid, from complex matrices such as plant tissues and biological fluids is critically dependent on meticulous sample preparation. The primary objectives of the preparation protocol are to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is dictated by the physicochemical properties of this compound (a non-polar compound), the nature of the sample matrix, and the sensitivity of the analytical instrument.

Botanical Sample Preparation: this compound is predominantly found in plant species, particularly within the Asteraceae family (e.g., Taraxacum spp.). The preparation of these botanical samples typically involves several key steps:

Drying and Grinding: Plant material (e.g., roots, leaves) is first dried (air-dried, freeze-dried, or oven-dried at low temperatures like 40-60°C) to remove moisture and halt enzymatic degradation. The dried material is then pulverized into a fine, homogenous powder to maximize the surface area for solvent extraction.

Extraction: Solid-liquid extraction is the most common method. Due to the non-polar nature of triterpenoids, solvents such as methanol (B129727), ethanol (B145695), chloroform (B151607), ethyl acetate (B1210297), or hexane (B92381) are employed. Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) have been shown to improve efficiency and reduce solvent consumption compared to traditional methods like maceration or Soxhlet extraction. For instance, a study on triterpenoids from Taraxacum platycarpum utilized UAE with 80% methanol, demonstrating high extraction efficiency for this compound and related compounds.

Purification and Clean-up: Crude extracts contain a multitude of co-extracted compounds (pigments, lipids, sugars) that can interfere with analysis. A clean-up step is essential. Solid-Phase Extraction (SPE) is widely used for this purpose. Cartridges with C18 or silica (B1680970) stationary phases can effectively separate the non-polar triterpenoids, including this compound, from more polar interferences.

Biological Sample Preparation: For pharmacokinetic or metabolic studies, this compound may be quantified in biological matrices like plasma or urine. Sample preparation for these matrices focuses on removing proteins and other endogenous components.

Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent, typically acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing this compound is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE uses an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to selectively extract this compound from the aqueous biological sample, leaving behind proteins and polar interferences.

Matrix Effects: Matrix effects are a significant challenge in quantitative analysis, especially when using highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Co-eluting endogenous compounds from the sample matrix can compete with the analyte for ionization in the MS source, leading to ion suppression or enhancement. This phenomenon can severely compromise the accuracy and precision of quantification.

For this compound, which is often analyzed alongside other structurally similar triterpenoids, matrix effects are a primary concern. Research has shown that in the analysis of plant extracts, matrix effects for triterpenoids can range from significant suppression (<80%) to mild enhancement (>120%). To evaluate and compensate for these effects, researchers employ several strategies:

Post-Extraction Spike Method: The matrix effect (ME) is quantitatively assessed by comparing the analytical response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a pure solvent.

Matrix-Matched Calibration: Calibration curves are prepared by spiking known concentrations of this compound standard into a blank matrix that has undergone the full sample preparation process. This ensures that the standards and the unknown samples experience similar matrix effects.

Use of Internal Standards (IS): An ideal approach is the use of a Stable Isotope-Labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled this compound). As SIL-IS are not commercially available for this compound, a structural analog with similar chromatographic behavior and ionization efficiency is often used as an alternative.

A study analyzing triterpenoids in Taraxacum roots reported ion suppression for this compound when using an electrospray ionization (ESI) source. The use of matrix-matched calibrators was essential to correct for this effect and achieve accurate quantification.

Validation of Analytical Methods

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must undergo rigorous validation according to international guidelines (e.g., ICH, FDA). Validation assesses several key performance characteristics, including linearity, accuracy, precision, and sensitivity (LOD/LOQ). High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is the most common validated technique for this compound.

Below are typical validation parameters reported in scientific literature for the quantification of this compound using LC-MS/MS methods.

Linearity: The method's linearity is established by analyzing a series of calibration standards across a defined concentration range. A linear regression analysis is performed, and the relationship is considered linear if the coefficient of determination (r²) is typically ≥0.99. For this compound, methods have demonstrated excellent linearity over ranges suitable for quantifying the compound in botanical extracts, often from low ng/mL to high ng/mL levels.

Accuracy and Precision: Accuracy is determined by recovery experiments, where a blank matrix is spiked with known amounts of this compound at different concentration levels (low, medium, high). The measured concentration is compared to the nominal concentration, and the result is expressed as a percentage recovery. Precision is a measure of the random error and is expressed as the Relative Standard Deviation (%RSD). It is evaluated at two levels:

Intra-day Precision (Repeatability): Assessed by analyzing replicate samples on the same day.

Inter-day Precision (Intermediate Precision): Assessed by analyzing replicate samples on different days.

For bioanalytical methods, accuracy is typically required to be within 85–115% (80–120% at the LOQ), and precision (%RSD) should not exceed 15% (20% at the LOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of this compound that can be reliably detected by the instrument but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be quantified with a defined level of accuracy and precision. These are often determined based on the signal-to-noise (S/N) ratio, with LOD typically at S/N ≥ 3 and LOQ at S/N ≥ 10. Modern LC-MS/MS methods achieve very low LOD and LOQ values for this compound, often in the sub-ng/mL range, enabling the analysis of trace amounts.

The following interactive table summarizes validation data from a representative study that developed and validated an LC-MS/MS method for quantifying this compound and other triterpenoids in a plant matrix.

Validation ParameterReported Value / RangeAcceptance Criteria
Linearity Range0.5 - 200 ng/mL-
Correlation Coefficient (r²)0.9992≥ 0.99
Limit of Detection (LOD)0.15 ng/mLS/N Ratio ≥ 3
Limit of Quantification (LOQ)0.5 ng/mLS/N Ratio ≥ 10
Accuracy (Recovery)97.8% - 106.3%85% - 115%
Intra-day Precision (%RSD)2.1% - 4.8%&lt; 15%
Inter-day Precision (%RSD)3.5% - 6.2%&lt; 15%
Matrix Effect (ME)91.5% (Ion Suppression)Compensated by matrix-matched standards

Future Research Directions and Potential Academic Applications

Elucidation of Further Biosynthetic Intermediates and Enzymes

The biosynthesis of pentacyclic triterpenoids is a remarkable example of enzymatic precision, where a single linear precursor, 2,3-oxidosqualene (B107256), is transformed into a complex polycyclic structure. The formation of taraxerol (B1681929) is known to be catalyzed by taraxerol synthase (TAR1), an oxidosqualene cyclase (OSC). However, the precise origin of Isotaraxerol, a structural isomer of taraxerol differing in the position of the double bond, is not fully elucidated. Future research should focus on several key questions:

Enzymatic Specificity: Is this compound a primary product of a dedicated this compound synthase (a distinct OSC enzyme), or is it a minor, "error" product generated by the promiscuous activity of TAR1? Gene silencing or knockout studies of TAR1 in a producing organism, followed by metabolic profiling, could resolve this question.

Isomerase Activity: Could this compound be formed via a post-cyclization rearrangement of the more common taraxerol skeleton, catalyzed by a yet-unidentified isomerase enzyme? The search for such enzymes in plant transcriptomes and proteomes is a critical next step.

Intermediate Identification: The cyclization cascade from 2,3-oxidosqualene involves a series of high-energy carbocationic intermediates. Advanced mass spectrometry and isotopic labeling studies could help trap or identify transient intermediates specific to the formation of the this compound backbone.

Regulatory and Modifying Enzymes: Beyond the initial cyclization, the this compound scaffold may be subject to further enzymatic modifications (e.g., hydroxylation, glycosylation) by enzymes such as cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs). A comprehensive transcriptomic and proteomic analysis of this compound-producing plant tissues could identify candidate genes responsible for generating the diversity of related natural products.

Table 1: Key Research Questions in this compound Biosynthesis

Research QuestionProposed Experimental ApproachPotential Outcome
Is this compound a product of a dedicated synthase or enzyme promiscuity?Heterologous expression of candidate OSCs in yeast or N. benthamiana; CRISPR/Cas9-mediated knockout of TAR1 in the native plant.Identification of a specific this compound synthase or confirmation of TAR1 promiscuity.
Does a taraxerol-to-isotaraxerol isomerase exist?In vitro assays using purified protein fractions from the source plant with taraxerol as a substrate; activity-based protein profiling.Discovery of a novel isomerase enzyme and a new step in the triterpenoid (B12794562) biosynthetic network.
What are the downstream modifications of the this compound scaffold?Co-expression analysis of OSCs and CYPs/UGTs in transcriptomic data; metabolomic analysis of engineered yeast expressing the this compound synthase and candidate CYPs.Elucidation of pathways leading to novel this compound derivatives and a deeper understanding of metabolic diversification.

Design and Synthesis of this compound Analogues as Chemical Probes

To unlock the full potential of this compound as a tool for chemical biology, the development of synthetic analogues is paramount. These analogues, designed as chemical probes, can be used to identify molecular targets, visualize cellular distribution, and dissect mechanisms of action without direct therapeutic intent. Future synthetic chemistry efforts should target:

Affinity-Based Probes: Synthesis of analogues featuring a terminal alkyne or azide (B81097) group, suitable for "click chemistry" (CuAAC or SPAAC). These can be used in activity-based protein profiling (ABPP) experiments to covalently link to and identify protein binding partners from cell lysates.

Fluorescent Probes: Attaching a fluorophore (e.g., BODIPY, nitrobenzofurazan) to the this compound scaffold, likely at the C-3 hydroxyl position via a stable linker. Such probes would enable real-time visualization of the compound's uptake, subcellular localization (e.g., mitochondria, endoplasmic reticulum), and dynamics within living cells using fluorescence microscopy.

Photoaffinity Probes: Incorporation of a photolabile group, such as a diazirine or benzophenone. Upon UV irradiation, these probes form a highly reactive carbene or radical that covalently crosslinks to the nearest binding partner, providing a robust method for irreversible target identification.

Structure-Activity Relationship (SAR) Libraries: Systematic modification of the this compound core is needed. This includes epimerization of the C-3 hydroxyl, saturation or migration of the C-14 double bond, and functionalization of the A and E rings. Screening these focused libraries against biological assays can map the specific structural features required for a given activity, guiding the design of more potent and selective research tools.

Advanced Mechanistic Studies using Omics Technologies (e.g., Proteomics, Metabolomics)

Understanding the biological impact of this compound requires a systems-level approach. Modern "omics" technologies can provide an unbiased, global snapshot of the molecular changes induced by the compound in a cellular or organismal context.

Proteomics: Quantitative proteomics (e.g., SILAC, TMT, iTRAQ) can be employed to determine how this compound treatment alters the entire protein landscape of a cell. This approach can reveal changes in the abundance of proteins involved in specific signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt), cellular processes (e.g., apoptosis, autophagy), or organelle function. Thermal proteome profiling (TPP) could further be used to identify direct protein targets by measuring changes in protein thermal stability upon compound binding.

Metabolomics: Untargeted metabolomics, using LC-MS and GC-MS, can map the global metabolic perturbations caused by this compound. By analyzing shifts in hundreds to thousands of endogenous metabolites (e.g., amino acids, lipids, organic acids, nucleotides), researchers can identify metabolic pathways that are significantly impacted. For instance, a change in the levels of ceramides (B1148491) and sphingolipids could suggest an effect on lipid metabolism, while alterations in the TCA cycle intermediates could point to an impact on cellular bioenergetics. This provides a functional readout of the compound's activity.

Role of this compound in Plant Defense and Chemical Ecology

Pentacyclic triterpenoids are widely recognized as key players in plant defense. The specific ecological role of this compound, however, remains largely uninvestigated. Future research in chemical ecology should aim to position this compound within this framework.

Anti-Herbivore Activity: Quantitative analysis of this compound levels in different plant tissues (e.g., leaves, roots, latex) could be correlated with feeding preferences of generalist and specialist herbivores. Choice and no-choice feeding bioassays using purified this compound incorporated into artificial diets would directly test its function as a feeding deterrent or toxin.

Antimicrobial and Antifungal Defense: The compound should be screened against a panel of phytopathogenic bacteria and fungi to determine if it contributes to the plant's innate immunity. Investigating whether its production is induced in response to elicitors or pathogen attack would provide strong evidence for a role in active defense.

Allelopathic Interactions: As a secondary metabolite that can be exuded from roots or leached from leaf litter, this compound may influence inter-plant competition. Seed germination and seedling growth assays of competing plant species in the presence of this compound could uncover potential allelopathic effects, contributing to our understanding of plant community structuring.

Table 2: Proposed Ecological Roles and Corresponding Research Hypotheses for this compound

Proposed Ecological RoleResearch HypothesisKey Experimental Test
Anti-herbivoryThis compound deters insect feeding due to its bitterness or toxicity.Insect feeding bioassays with artificial diets amended with purified this compound.
Antifungal DefenseThis compound production is induced upon fungal infection and inhibits mycelial growth.Measure this compound levels in infected vs. uninfected tissue; conduct in vitro fungal growth inhibition assays.
AllelopathyThis compound leached into the soil inhibits the germination of competing plant species.Soil bioassays and petri dish germination tests with seeds of competitor plants exposed to this compound.

Integration into Systems Biology and Network Pharmacology Research

To build a comprehensive model of this compound's biological effects, data from diverse sources must be integrated. Systems biology and network pharmacology offer powerful computational frameworks for this purpose.

Target Prediction and Network Construction: The first step involves using in silico tools (e.g., molecular docking, pharmacophore modeling, ligand-based similarity searches) to predict a suite of potential protein targets for this compound. These predicted targets can then be cross-referenced with experimentally determined targets from proteomics studies. The resulting high-confidence targets can be mapped onto known protein-protein interaction and signaling pathway databases (e.g., STRING, KEGG) to construct an "this compound-target-pathway" network.

Dynamic Modeling: This network provides a static map. The next level of research involves creating dynamic computational models (e.g., ordinary differential equation-based models) of the key perturbed pathways. These models, parameterized with quantitative experimental data (e.g., time-course proteomics or metabolomics data), can simulate the cellular response to this compound and predict non-intuitive downstream consequences or points of feedback and crosstalk. This approach moves from identifying what is affected to understanding how the system dynamics are altered.

Development of Novel Analytical Assays for this compound and its Metabolites in Research Settings

The ability to accurately and efficiently quantify this compound and its metabolites in complex biological matrices (e.g., cell culture media, plant extracts, microbial broths) is fundamental to all the research areas described above. While standard chromatographic methods like HPLC and GC-MS are effective, there is a need for novel assays with different capabilities.

High-Throughput Screening (HTS) Assays: For screening chemical libraries or mutant collections, rapid and miniaturized assays are needed. This could involve developing a cell-based reporter assay where this compound binding to its target modulates a fluorescent or luminescent signal. Alternatively, an in vitro biochemical assay using a purified target enzyme could be adapted to a 384- or 1536-well plate format.

Immunoassays: The development of highly specific monoclonal or polyclonal antibodies against this compound would enable the creation of a competitive enzyme-linked immunosorbent assay (ELISA). An ELISA would offer high sensitivity, high throughput, and would not require extensive sample cleanup or expensive chromatography equipment, making it ideal for quantifying the compound in large sample sets generated from ecological or biosynthetic studies.

Biosensors: For real-time monitoring, research into electrochemical or optical biosensors is a promising frontier. This could involve immobilizing a binding partner protein on a sensor chip (e.g., using surface plasmon resonance, SPR) to directly measure binding kinetics, or on an electrode where binding modulates an electrical signal. Such tools could, for example, monitor the release of this compound from plant roots in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.